

# Technical Guide: 2-Nitro-4-Chlorobenzoyl Chloride

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## Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzoyl chloride

CAS No.: 41995-04-4

Cat. No.: B1279004

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## Executive Summary

2-Nitro-4-chlorobenzoyl chloride (CAS: 41995-04-4) is a high-value electrophilic intermediate in medicinal chemistry, serving as a critical scaffold for the synthesis of KRAS G12C inhibitors, Stat5 signaling blockers, and antimicrobial benzoxazoles.<sup>[1]</sup> Its structural dual-functionality—combining a highly reactive acyl chloride with a nitro group ortho to the carbonyl—allows for facile nucleophilic substitutions and subsequent cyclization reactions (e.g., to form benzodiazepines or quinazolinones).

This guide provides a definitive technical profile, validated synthesis protocols, and application workflows for researchers in drug discovery.

## Part 1: Nomenclature & Identity (Synonyms)

Accurate identification is critical due to the existence of the positional isomer 2-chloro-4-nitrobenzoyl chloride (CAS 7073-36-1), which has significantly different electronic properties. Database searches should prioritize the CAS number to avoid costly procurement errors.

## Synonym Mapping Table

Identifier Type	Primary Value / Name	Technical Notes
CAS Number	41995-04-4	Primary Identifier. Use for procurement.
IUPAC Name	4-Chloro-2-nitrobenzoyl chloride	Preferred systematic name.
Common Name	2-Nitro-4-chlorobenzoyl chloride	Often used in older literature.
Inverted Name	Benzoyl chloride, 4-chloro-2-nitro-	Standard format for alphabetical indexing.
Acronym/Code	4-Cl-2-NO <sub>2</sub> -BzCl	Lab notebook shorthand.
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>3</sub>	MW: 220.01 g/mol
SMILES	<chem>C1=CC(=C(C=C1Cl)[O-])C(=O)Cl</chem>	Useful for cheminformatics.



*CRITICAL WARNING: Do not confuse with 2-chloro-4-nitrobenzoyl chloride. The position of the nitro group (ortho vs. para to the acyl chloride) drastically alters the steric environment and reactivity toward nucleophiles.*

## Part 2: Chemical Profile & Reactivity[2]

### Mechanistic Behavior[2][3][4][5][6][7][8]

- **Electrophilicity:** The acyl chloride carbon is highly electrophilic, activated by the electron-withdrawing nitro group at the ortho position. This makes it significantly more reactive than unsubstituted benzoyl chloride.
- **Leaving Group:** The chloride ion is an excellent leaving group, facilitating rapid

or nucleophilic acyl substitution reactions with amines, alcohols, and enolates.

- Ortho-Effect: The 2-nitro group provides a handle for subsequent reduction and cyclization. For example, reaction with an amine followed by nitro reduction is a standard route to quinazolinones.

## Physical Properties[4][7][9]

- Appearance: Typically a yellow to light-brown crystalline solid or oil (depending on purity).
- Solubility: Soluble in DCM, THF, Toluene, Ethyl Acetate. Reacts violently with water and alcohols.
- Stability: Moisture sensitive. Hydrolyzes to 4-chloro-2-nitrobenzoic acid and HCl upon exposure to air. Store under inert atmosphere (Ar/N<sub>2</sub>).

## Part 3: Synthesis Protocol (Authoritative)

While commercially available, fresh preparation is often required to ensure anhydrous integrity for sensitive catalytic couplings. The standard protocol involves the chlorination of 4-chloro-2-nitrobenzoic acid.

### Reagents

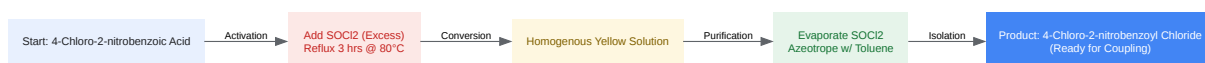
- Precursor: 4-Chloro-2-nitrobenzoic acid (1.0 equiv)
- Reagent: Thionyl Chloride ( ) (Excess, typically 5–10 equiv) or Oxalyl Chloride ( ) with DMF cat.
- Solvent: Neat (for ) or Anhydrous Toluene/DCM.

### Step-by-Step Methodology

- Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

- ) or an inert gas line (Ar) to the top of the condenser.
- Addition: Charge the flask with 4-chloro-2-nitrobenzoic acid (e.g., 5.0 g, 24.8 mmol). Add Thionyl Chloride (10 mL, ~137 mmol) carefully.
    - Note: If using Oxalyl Chloride, dissolve acid in DCM first, add Oxalyl Chloride (1.2 equiv), then add 2 drops of DMF.
  - Reaction: Heat the mixture to reflux ( ) for 2–3 hours. The suspension should turn into a clear, homogenous yellow solution, indicating conversion to the acid chloride.
  - Work-up:
    - Cool the mixture to room temperature.
    - Connect the flask to a rotary evaporator.
    - Remove excess under reduced pressure. Caution: Use a base trap (NaOH) for the vacuum line to neutralize acidic vapors.
  - Azeotropic Purification: To remove trace thionyl chloride, add anhydrous toluene (10 mL) to the residue and evaporate again. Repeat twice.
  - Isolation: The resulting yellow oil/solid is **4-chloro-2-nitrobenzoyl chloride** (>95% purity). It can be used directly in the next step without chromatography.

## Synthesis Workflow Diagram



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Figure 1: Validated synthesis workflow for the conversion of the benzoic acid precursor to the acid chloride using thionyl chloride.

## Part 4: Applications in Drug Discovery

This intermediate is a "privileged scaffold" contributor, particularly for creating heterocycles found in oncology and antimicrobial agents.

### KRAS G12C Inhibitors

In the development of covalent inhibitors for the KRAS G12C mutation (a major target in lung and colorectal cancer), **4-chloro-2-nitrobenzoyl chloride** is used to acylate carbon nucleophiles (e.g., malonates) or amines. The 2-nitro group is often reduced later to form an aniline that attacks the carbonyl, forming a quinolone or similar bicyclic core essential for binding to the switch-II pocket of KRAS.

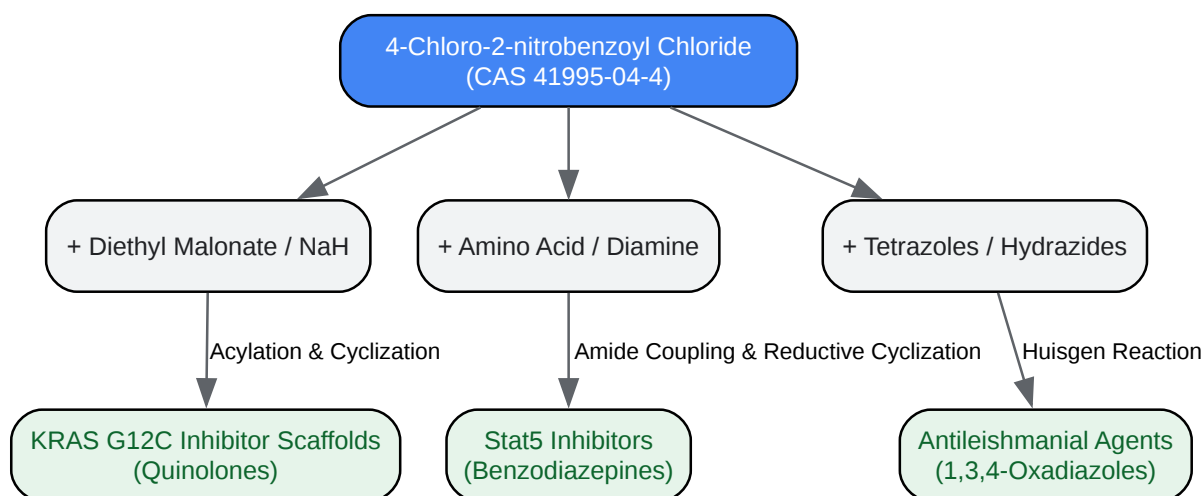
### Stat5 Signaling Inhibitors

Research into leukemia treatments has utilized this chloride to synthesize benzodiazepine derivatives.<sup>[2]</sup> The protocol involves reacting the acid chloride with an amino acid derivative or diamine, followed by reduction of the nitro group to facilitate intramolecular cyclization. This creates the 7-membered ring characteristic of benzodiazepines, which disrupt Stat5 protein-protein interactions.

### Antimicrobial Oxadiazoles

The compound reacts with tetrazoles or hydrazides to form 1,3,4-oxadiazoles. For example, reaction with 5-(4-propyloxyphenyl)tetrazole yields derivatives with potent antileishmanial activity.

## Reaction Pathways Diagram



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Figure 2: Divergent synthesis pathways utilizing **4-chloro-2-nitrobenzoyl chloride** in modern drug discovery.

## Part 5: Safety & Handling

- **Corrosivity:** Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a face shield.
- **Inhalation:** Destructive to mucous membranes. All operations must be performed in a functioning fume hood.
- **Quenching:** Do not add water directly to the bulk material. Quench small amounts by adding dropwise to a large volume of ice-water or dilute NaOH solution.
- **Storage:** Store at +2°C to +8°C under argon. Moisture will degrade the compound, releasing HCl gas and building pressure in sealed vials.

## References

- PubChem. **4-Chloro-2-nitrobenzoyl chloride** (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
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- Organic Syntheses. General Procedure for Acid Chlorides using Thionyl Chloride. (Adapted for 4-chloro-2-nitro analog).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Available at: [\[Link\]](#)

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